molecular formula C11H18N4O B7410894 N-cyclohexyl-3-(triazol-1-yl)propanamide

N-cyclohexyl-3-(triazol-1-yl)propanamide

Cat. No.: B7410894
M. Wt: 222.29 g/mol
InChI Key: JUDNTJXRYMCJLR-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(triazol-1-yl)propanamide is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(triazol-1-yl)propanamide can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as N-cyclohexyl-3-bromopropanamide, with sodium azide to form the corresponding azide intermediate. This intermediate can then undergo a cycloaddition reaction with an alkyne to form the triazole ring. The reaction conditions typically involve the use of a copper(I) catalyst and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form triazole N-oxides.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amide or triazole nitrogen atoms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-3-(triazol-1-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(triazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target protein. Additionally, the cyclohexyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Similar structure but with an amino group instead of a cyclohexyl group.

    N-(1H-1,2,4-triazol-1-yl)acetamide: Contains an acetamide group instead of a propanamide group.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a benzoic acid group instead of a propanamide group.

Uniqueness

N-cyclohexyl-3-(triazol-1-yl)propanamide is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and potentially improve its biological activity. Additionally, the propanamide group provides a versatile site for further functionalization, allowing the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

N-cyclohexyl-3-(triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c16-11(6-8-15-9-7-12-14-15)13-10-4-2-1-3-5-10/h7,9-10H,1-6,8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDNTJXRYMCJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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